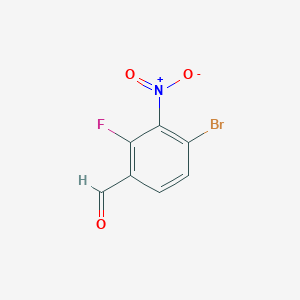

4-Bromo-2-fluoro-3-nitrobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-fluoro-3-nitrobenzaldehyde is a chemical compound with the CAS Number: 1805556-94-8 . It has a molecular weight of 248.01 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound can involve several steps. One method involves the use of N-bromosuccinimide in dichloromethane at 0°C . Another step involves the use of sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrFNO3/c8-5-2-1-4 (3-11)6 (9)7 (5)10 (12)13/h1-3H . The InChI key is VTZQXDMNCHPPIO-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can undergo various reactions. For instance, it can react with different secondary amines and phenol to produce 2-functionalized aromatic monoaldehydes . It can also be used in the synthesis of fluorostilbenes and benzyl amine-based histamine H3 antagonists having serotonin reuptake activity .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerated condition .Applications De Recherche Scientifique

Synthesis of Benzohydrazide Compounds

One study involves the condensation reaction between 2-nitrobenzaldehyde and 4-bromobenzohydrazide to produce (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide. This compound shows significant potential for further applications due to the interesting properties of benzohydrazide derivatives, including their potential in forming chains via intermolecular hydrogen bonds in crystal structures (Zhang et al., 2009).

Organic Synthesis and Chemical Properties

Another research area focuses on the synthesis and properties of 4-Bromo-2-fluoro-3-nitrobenzaldehyde derivatives. For example, a study on the synthesis of Methyl 4-Bromo-2-methoxybenzoate involves the conversion of 4-bromo-2-fluorotoluene through a series of reactions, highlighting the compound's role in complex organic synthesis processes (Bing-he, 2008).

Exploration of Optical Properties

Research on the Friedländer synthesis of bidentate and tridentate 6-bromoquinoline derivatives starting from 3-bromobenzaldehyde and examining their optical properties shows the compound's utility in developing materials with high emission quantum yields. This application is crucial for the advancement of optical materials and devices (Hu et al., 2003).

Structural and Vibrational Studies

A study on the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde provides insights into its molecular structure and properties, aiding in the understanding of its interactions and stability in various chemical environments. Such research is foundational for designing compounds with desired physical and chemical properties (Tursun et al., 2015).

Elaboration into Novel Compounds

The nitration of bromo-fluorobenzaldehyde and its subsequent elaboration into EGFR inhibitors demonstrate the compound's potential in medicinal chemistry, especially in the design of novel therapeutic agents (Close et al., 2016).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are primarily the respiratory system .

Relevant Papers The relevant papers related to 4-Bromo-2-fluoro-3-nitrobenzaldehyde can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZQXDMNCHPPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)

![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one](/img/structure/B2824428.png)

![2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2824434.png)